(2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
(2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with the molecular formula C44H80NO8P . This compound is a type of phosphatidylcholine, which is a class of phospholipids that incorporate choline as a headgroup. Phosphatidylcholines are a major component of biological membranes and play a crucial role in cell signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with hexadecanoic acid and icosa-5,8,11,14-tetraenoic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoric acid . The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields . The use of enzymatic catalysis is also explored to achieve more environmentally friendly and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
(2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways . The compound interacts with various proteins and enzymes, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
- 1-hexadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphate
Uniqueness
Compared to similar compounds, (2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has unique structural features that influence its chemical reactivity and biological activity. Its specific combination of fatty acid chains and the presence of a trimethylazaniumyl group make it distinct in terms of its physical and chemical properties .
Properties
IUPAC Name |
(2-hexadecanoyloxy-3-icosa-5,8,11,14-tetraenoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,28,30,42H,6-13,15,17-19,22,24,26-27,29,31-41H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHBQQGURLBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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